

In-Depth Technical Guide: ACT-335827 and its Interaction with Orexin Receptors

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Compound of Interest

Compound Name: ACT-335827

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This technical guide provides a comprehensive overview of the pharmacological characteristics of **ACT-335827**, a selective orexin-1 receptor (OX1) antagonist. The document details its binding affinity and functional potency at both orexin 1 (OX1) and orexin 2 (OX2) receptors, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways.

Core Data Presentation: ACT-335827 Affinity and Potency

The following tables summarize the quantitative data regarding the interaction of **ACT-335827** with human and rat orexin receptors.

Parameter	OX1 Receptor	OX2 Receptor	Cell Line	Reference
IC50	6 nM	417 nM	Not Specified	[1] [2] [3] [4]
IC50	120 nM	2300 nM	CHO Cells	[1]
Kb	41 nM	560 nM	CHO Cells	[1]

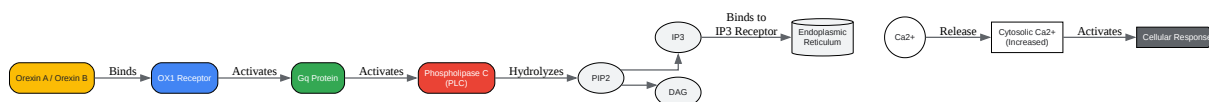
Table 1: In vitro potency and binding affinity of **ACT-335827** at human orexin receptors.

Parameter	OX1 Receptor	OX2 Receptor	Assay Type	Reference
Affinity	7 - 25 nM	630 - 1030 nM	Intracellular Calcium Release	[5]

Table 2: Functional affinity of **ACT-335827** at recombinant rat orexin receptors, with the range depending on incubation time.

Orexin Receptor Signaling Pathways

Orexin receptors are G-protein coupled receptors (GPCRs). The OX1 receptor, the primary target of **ACT-335827**, predominantly couples through the Gq signaling pathway. Upon activation by orexin-A or orexin-B, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺), which in turn activates various downstream cellular responses.



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Orexin 1 Receptor Gq Signaling Pathway

Experimental Protocols

The IC₅₀ and K_b values for **ACT-335827** were primarily determined using intracellular calcium release assays in recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, stably expressing either the human OX1 or OX2 receptor. While the precise, step-by-step protocol for the characterization of **ACT-335827** is not publicly detailed, the following represents a standard methodology for such an assay using a Fluorometric Imaging Plate Reader (FLIPR).

Representative Protocol: Intracellular Calcium Mobilization Assay

1. Cell Culture and Plating:

- CHO cells stably expressing either human OX1 or OX2 receptors are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
- Cells are harvested and seeded into 96- or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Plates are then incubated overnight.

2. Dye Loading:

- The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (typically 1 hour) at 37°C. Probenecid may be included to prevent dye leakage.

3. Compound Preparation and Addition (Antagonist Mode):

- **ACT-335827** is serially diluted in the assay buffer to a range of concentrations.
- The dye-loading solution is removed, and the various concentrations of **ACT-335827** are added to the respective wells.
- The plate is incubated for a predetermined period to allow the antagonist to bind to the receptors.

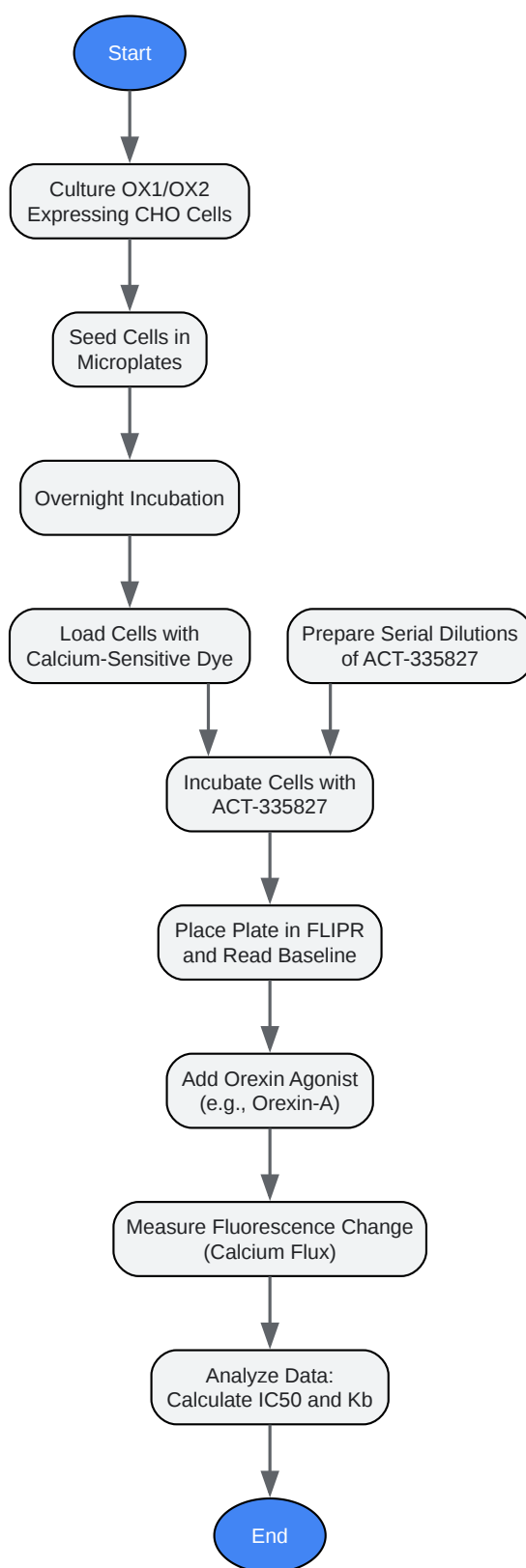
4. Agonist Addition and Signal Detection:

- The microplate is placed into the FLIPR instrument.
- A baseline fluorescence reading is taken before the addition of an orexin agonist (e.g., Orexin-A) at a concentration known to elicit a submaximal response (typically EC80).

- The agonist is added by the FLIPR's integrated pipettor, and fluorescence is monitored continuously to measure the change in intracellular calcium concentration.

5. Data Analysis:

- The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured.
- IC50 values are determined by plotting the agonist-induced calcium response against the concentration of **ACT-335827** and fitting the data to a four-parameter logistic equation.
- Kb values can be calculated from the IC50 values using the Cheng-Prusoff equation, which requires knowledge of the agonist concentration and its affinity (Kd) for the receptor.



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Calcium Mobilization Assay Workflow

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